Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Overview
Description
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 1613192-01-0 . It has a molecular weight of 295.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 295.36 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate derivatives serve as key intermediates in the synthesis of biologically active compounds. For instance, Kong et al. (2016) synthesized a compound related to this chemical, highlighting its importance as an intermediate in the creation of molecules like crizotinib (Kong et al., 2016).
Structural Analysis
- X-ray diffraction studies have been used to confirm the structure of related compounds, demonstrating their potential in molecular architecture and design. Sanjeevarayappa et al. (2015) conducted such a study, indicating the utility of these compounds in structural chemistry (Sanjeevarayappa et al., 2015).
Synthesis of Antagonists and Inhibitors
- These compounds are instrumental in synthesizing antagonists for various receptors. Jona et al. (2009) utilized a similar compound in the asymmetric synthesis of a nociceptin antagonist, an essential step in developing potential therapeutic agents (Jona et al., 2009).
Applications in Anticancer Research
- Certain derivatives have been recognized as intermediates for small molecule anticancer drugs. Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, emphasizing its role in anticancer drug development (Zhang et al., 2018).
Drug Synthesis Intermediate
- These compounds serve as intermediates in synthesizing various pharmacologically active drugs. Zhang et al. (2009) described a synthesis process where a similar compound was a key intermediate in developing deoxycytidine kinase inhibitors, showcasing its pharmaceutical relevance (Zhang et al., 2009).
Properties
IUPAC Name |
tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLIJJQHSYTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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